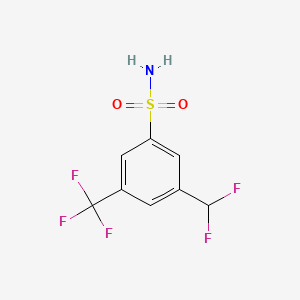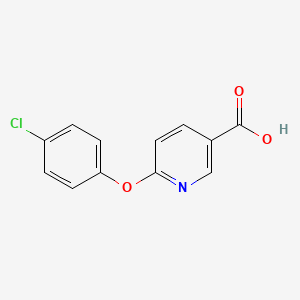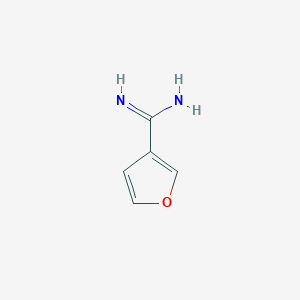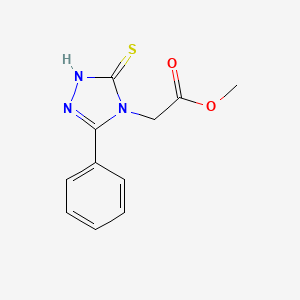
Cyclopropanamine, 1-(1-methyl-1H-imidazol-2-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanamine, 1-(1-methyl-1H-imidazol-2-yl)- is a chemical compound that features a cyclopropane ring attached to an imidazole ring, which is further substituted with a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanamine, 1-(1-methyl-1H-imidazol-2-yl)- typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1-methyl-1H-imidazole with cyclopropylamine under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include steps such as purification and crystallization to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropanamine, 1-(1-methyl-1H-imidazol-2-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The imidazole ring can participate in substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .
Applications De Recherche Scientifique
Cyclopropanamine, 1-(1-methyl-1H-imidazol-2-yl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism of action of Cyclopropanamine, 1-(1-methyl-1H-imidazol-2-yl)- involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, such as antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclopropanamine hydrochloride
- N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine
- (1-Cyclopropyl-1H-imidazol-2-yl)methanol hydrochloride
Uniqueness
Cyclopropanamine, 1-(1-methyl-1H-imidazol-2-yl)- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H11N3 |
|---|---|
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
1-(1-methylimidazol-2-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C7H11N3/c1-10-5-4-9-6(10)7(8)2-3-7/h4-5H,2-3,8H2,1H3 |
Clé InChI |
LJOYFNKFHLUAHZ-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CN=C1C2(CC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(2R)-2-[(oxan-4-yl)formamido]propanoic acid](/img/structure/B13616090.png)
